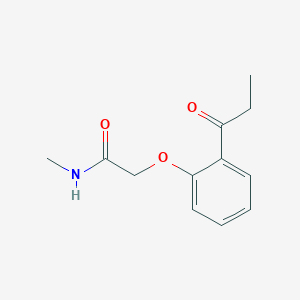

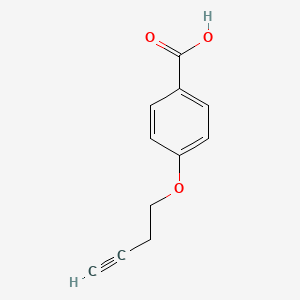

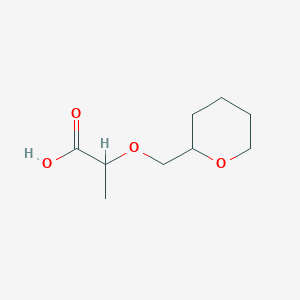

4-(But-3-yn-1-yloxy)benzoic acid

描述

Synthesis Analysis

The synthesis of compounds containing a propargyl group, like 4-(But-3-yn-1-yloxy)benzoic acid, has been reported in various studies . These compounds are valuable precursors for the synthesis of heterocycles . The propargylation of compounds was carried out by alkylation or amidation with propargyl bromide or propargylamine .科学研究应用

Preparation of Efficient Magnetic Biosorbents

This compound has been used in the preparation of efficient magnetic biosorbents . In this application, hydrophilic graphene nanosheets (GNS) and related magnetic nanocomposites were prepared by first tethering alkyne-functionalized graphene oxide (GO) with azide-modified glucose followed by deposition of Fe3O4 nanoparticles on the functionalized GNS .

Synthesis of Coordination Complexes

“4-(But-3-yn-1-yloxy)benzoic acid” has been used in the synthesis of coordination complexes of Co(II), Ni(II), Cu(II), and Zn(II) metals . These complexes were prepared by novel Schiff base ligands obtained by the condensation reaction of benzoic acid hydrazide/4-chloro benzoic acid hydrazide with oxy derivatives of 2-hydroxy-1-napthaldehyde/4-hydroxy benzaldehyde .

Antimicrobial Activities

The metal chelates synthesized using “4-(But-3-yn-1-yloxy)benzoic acid” have been found to exhibit antimicrobial activities . These compounds were screened for their in vitro antimicrobial activities against two gram-positive bacteria i.e., S. aureus and S. gordonii; two gram-negative bacteria i.e., E. coli and P. aeruginosa; and two fungal strains i.e., A. niger and C. albicans .

Antioxidant Activity

The metal complexes synthesized using “4-(But-3-yn-1-yloxy)benzoic acid” have also been found to exhibit antioxidant activity . The complexes were assessed for their antioxidant activity and found that the complexes are more potent and show excellent efficiency in decolorizing the DPPH purple colored solution than their free ligands .

Biological Target Modification

When appended to a ligand or pharmacophore through its acid linker, “4-(But-3-yn-1-yloxy)benzoic acid” allows for UV light-induced covalent modification of a biological target . This has potential for downstream applications via the alkyne tag .

Chemical Probe Synthesis

“4-(But-3-yn-1-yloxy)benzoic acid” is used for chemical probe synthesis . This trifunctional building block contains a light-activated benzophenone, alkyne tag, and carboxylic acid synthetic handle .

安全和危害

The safety data sheet for a related compound, 4-(but-3-en-1-yloxycarbonyl)benzoic acid, advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

未来方向

A recent study reported the synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine (Abpa) that resembles phenylalanine but contains a photoreactive benzophenone and a terminal alkyne . This suggests potential future directions in the development of photoaffinity probes for investigating the interactions between bioactive peptides and their targets .

作用机制

Target of Action

It is designed for use in peptide photoaffinity labeling, a technique used to investigate the interactions between bioactive peptides and their targets .

Mode of Action

4-(But-3-yn-1-yloxy)benzoic acid, also known as Abpa, is a clickable, photoreactive amino acid. It contains a photoreactive benzophenone and a terminal alkyne. The terminal alkyne acts as a ‘clickable’ handle reporter, allowing for the fast attachment of other functional groups via a ‘click’ reaction . This compound is used to create a photoaffinity probe by a single amino acid substitution during peptide synthesis .

Biochemical Pathways

It’s worth noting that the compound is used in the study of peptide ligand-receptor interactions .

Result of Action

Its design allows it to retain bioactivity while being used as a photoaffinity probe .

属性

IUPAC Name |

4-but-3-ynoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-2-3-8-14-10-6-4-9(5-7-10)11(12)13/h1,4-7H,3,8H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBXYIDRHSXLQFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCOC1=CC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(But-3-yn-1-yloxy)benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Oxolan-2-yl)methoxy]acetonitrile](/img/structure/B3373983.png)

![4-Fluoro-3-[(2-methoxyethoxy)methyl]benzonitrile](/img/structure/B3373991.png)

![3-[(4-Methylpentan-2-yl)oxy]propanoic acid](/img/structure/B3374007.png)